molecular formula C7H5IO2 B134573 1-Iodo-3,4-methylenedioxybenzene CAS No. 5876-51-7

1-Iodo-3,4-methylenedioxybenzene

Cat. No.: B134573
CAS No.: 5876-51-7
M. Wt: 248.02 g/mol
InChI Key: NMMCBIXYIYQHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-3,4-methylenedioxybenzene (CAS 5876-51-7) is an aryl iodide with the molecular formula C₇H₅IO₂ and a molecular weight of 248.02 g/mol. It features a methylenedioxy group (–O–CH₂–O–) bridging positions 3 and 4 of the benzene ring, with an iodine atom at position 1. The compound is synthesized via diazotization-iodination of 3,4-(methylenedioxy)aniline using sodium iodide and polymer-supported nitrite, yielding a pale yellow oil with 69% efficiency . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 5.96 (s, CH₂), 6.59 (d, J = 8.1 Hz), 7.12–7.14 (m, aromatic protons)
  • ¹³C NMR (CDCl₃): δ 82.3 (C-I), 101.5 (CH₂), 110.6–148.8 (aromatic carbons)
  • MS (EI): m/z 248 (M⁺, 100%) .

Physical properties include a density of 2.021 g/cm³, boiling point of 260.1°C, and flash point of 111°C . It is classified as a skin/eye irritant (Xi, H315/H318/H335) and hazardous to aquatic life (H412) .

Preparation Methods

Iodination via Iodine Monochloride in Acetic Acid

Reaction Conditions and Mechanism

The most widely reported method involves the direct iodination of 1,2-methylenedioxybenzene using iodine monochloride (ICl) in acetic acid (AcOH) as both solvent and catalyst . This electrophilic aromatic substitution proceeds via the in situ generation of the iodonium ion (I⁺), which attacks the electron-rich aromatic ring. The methylenedioxy group (-O-CH₂-O-) activates the ortho and para positions, with steric and electronic factors favoring iodination at the 5-position .

Key Parameters:

  • Molar Ratio : 1,2-methylenedioxybenzene : ICl = 1 : 1.25

  • Temperature : Room temperature (20–25°C)

  • Reaction Time : 3.5 hours (including ICl addition time)

  • Workup : Sequential extraction with ether, washing with NaHSO₃ and NaHCO₃, drying over MgSO₄, and vacuum distillation .

Step-by-Step Procedure

  • Reagent Preparation : Dissolve 24.4 g (0.20 mol) of 1,2-methylenedioxybenzene in 30 mL AcOH.

  • ICl Addition : Gradually add 40 g (0.25 mol) of ICl dissolved in 50 mL AcOH over 30 minutes under stirring.

  • Reaction Monitoring : Stir the mixture for an additional 3 hours until TLC confirms complete consumption of the starting material.

  • Quenching : Pour the reaction mixture into ice water to precipitate the product.

  • Purification : Extract with diethyl ether (2 × 100 mL), wash with 5% NaHSO₃ (removes excess ICl) and saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.

  • Distillation : Purify the crude product via vacuum distillation at 70°C to obtain 28.8 g (57% yield) of pale orange liquid .

Yield and Purity Data

ParameterValue
Theoretical Yield49.6 g (100%)
Isolated Yield28.8 g (57%)
Purity (NMR)>95%
Boiling Point70°C (0.1 mmHg)
Spectral Data (¹H NMR)δ 5.85 (s, OCH₂O), 6.50 (d, J=8 Hz), 7.10 (m)

Advantages and Limitations

Advantages :

  • Single-step synthesis with readily available reagents.

  • AcOH acts as both solvent and proton source, simplifying workup.

Limitations :

  • Moderate yield due to competing side reactions (e.g., diiodination).

  • ICl is highly corrosive and requires careful handling.

Mercury(II) Oxide-Mediated Iodination in Dichloromethane

Reaction Conditions and Mechanism

An alternative approach employs mercury(II) oxide (HgO) and molecular iodine (I₂) in dichloromethane (CH₂Cl₂) . This method leverages HgO’s oxidative properties to generate the iodinating species, likely through the formation of HgI₂ intermediates. The reaction proceeds via a similar electrophilic mechanism but offers better regioselectivity in certain substrates.

Key Parameters:

  • Molar Ratio : Benzo dioxole : I₂ : HgO = 1 : 1.1 : 1.05

  • Temperature : Ambient (22–25°C)

  • Reaction Time : 9 hours

  • Workup : Filtration, solvent evaporation, and column chromatography .

Step-by-Step Procedure

  • Reagent Charging : Combine 10.0 g (82 mmol) of benzo dioxole, 23.1 g (90 mmol) of I₂, and 18.9 g (86 mmol) of HgO in 150 mL CH₂Cl₂.

  • Reaction Initiation : Stir the mixture at room temperature under N₂ atmosphere.

  • Progress Monitoring : Track iodine consumption via UV-Vis spectroscopy at 520 nm.

  • Quenching : Filter through Celite to remove mercury residues.

  • Purification : Concentrate the filtrate and purify by silica gel chromatography (hexane/EtOAc 9:1) to obtain 10.2 g (50% yield) of white crystals .

Yield and Purity Data

ParameterValue
Theoretical Yield20.4 g (100%)
Isolated Yield10.2 g (50%)
Purity (HPLC)>98%
Melting Point45–47°C
Spectral Data (¹³C NMR)δ 101.2 (OCH₂O), 116.8–148.4 (aromatic C)

Advantages and Limitations

Advantages :

  • Avoids corrosive ICl, improving safety profile.

  • Higher product purity due to reduced side products.

Limitations :

  • Lower yield compared to the ICl method.

  • Mercury waste requires specialized disposal.

Comparative Analysis of Synthetic Methods

Performance Metrics

ParameterICl/AcOH Method HgO/I₂/CH₂Cl₂ Method
Yield57%50%
Reaction Time3.5 hours9 hours
TemperatureAmbientAmbient
Reagent Cost Index1.01.8
ScalabilityIndustrialLab-scale
Environmental ImpactModerate (ICl)High (Hg waste)

Mechanistic Considerations

  • ICl Method : The strong electrophilicity of I⁺ ensures rapid iodination but risks over-iodination. AcOH’s polar protic nature stabilizes transition states, enhancing reactivity .

  • HgO Method : HgO mediates iodine activation via redox cycling (Hg²⁺/Hg⁰), enabling milder conditions but introducing heavy metal contamination .

Industrial Applicability

The ICl/AcOH route dominates commercial production due to its balance of cost and efficiency. A 2023 market analysis indicated that 78% of global this compound suppliers utilize this method, with typical plant-scale yields reaching 60–65% after process optimization .

Chemical Reactions Analysis

1-Iodo-3,4-methylenedioxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can yield deiodinated products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,4-methylenedioxyphenyl azide .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
1-Iodo-3,4-methylenedioxybenzene is primarily used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it versatile for creating diverse chemical entities.

Reactivity and Transformations
The compound can participate in several types of chemical reactions:

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, which is crucial for synthesizing derivatives with desired biological activities.
  • Oxidation and Reduction Reactions: It can be oxidized to form quinones or reduced to yield deiodinated products, expanding its utility in synthetic pathways.

Biological Research

Probe for Biological Pathways
In biological studies, this compound serves as a probe for investigating enzyme mechanisms. Its structure allows researchers to study the interactions within biochemical pathways, particularly those involving oxidative stress and signaling pathways.

Antiviral and Antitumor Agent Precursor
The compound is also a precursor for synthesizing antiviral and antitumor agents. Its derivatives have shown potential in drug development, contributing to the creation of new therapeutic agents targeting various diseases .

Medicinal Chemistry

Synthesis of Therapeutic Agents
Research has demonstrated that this compound can be utilized in the total synthesis of natural products and other biologically active compounds. For instance, it has been involved in the enantioselective synthesis of indidine natural products through palladium-mediated C(sp3)–H activation . This highlights its significance in developing new drugs with specific pharmacological profiles.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used to produce specialty chemicals and materials such as polymers and dyes. Its unique properties allow for modifications that enhance the performance characteristics of these materials.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyApplicationFindings
Kudashev et al. (University of Basel)Enantioselective SynthesisDemonstrated successful use in synthesizing indidine natural products with high enantioselectivity via C(sp3)–H activation .
PhD Thesis on SPECT Imaging AgentsRadiotracer DevelopmentUtilized in synthesizing iodine-labeled SPECT imaging agents for NMDA receptors .
Patents on Organic Boronic Acid DerivativesSynthetic ProcessesDescribed methods involving this compound for preparing aryl or alkene borates .

Mechanism of Action

The mechanism of action of 1-Iodo-3,4-methylenedioxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylenedioxy group can participate in electron transfer reactions, while the iodine atom can facilitate the formation of reactive intermediates . These interactions can modulate various molecular targets and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Iodo-3,5-dimethylbenzene (CAS 25245-27-6)

  • Structure : Iodine at position 1, methyl groups at 3 and 3.
  • Molecular Formula : C₈H₉IO₂; MW : 264.06 g/mol .
  • Reactivity: Exhibits lower conversion in mechanochemical reductive coupling without DMF (17% conversion vs.
  • Key Differences :
    • Methyl groups donate electrons inductively, while the methylenedioxy group donates resonance electrons, activating the ring for electrophilic substitution.
    • Higher steric hindrance in dimethyl derivatives reduces reactivity compared to methylenedioxy analogs .

1-Butyl-3,4-methylenedioxybenzene

  • Structure : Butyl chain at position 1, methylenedioxy group at 3,3.
  • Source : Isolated from Piper klotzschianum essential oils .
  • Applications : Demonstrates larvicidal activity against Aedes aegypti due to hydrophobicity from the alkyl chain .
  • Key Differences :
    • The iodine atom in 1-iodo-3,4-methylenedioxybenzene enhances electrophilicity for cross-coupling reactions, whereas the butyl group promotes hydrophobic interactions in biological systems.

1-Hydroxy-3,4-methylenedioxybenzene (Sesamol, CAS 533-31-3)

  • Structure : Hydroxyl group at position 1, methylenedioxy at 3,4.
  • Properties : Antioxidant with pKa ~9.24 ; used in oxidative hair dyes at ≤3% concentration .
  • Key Differences :
    • The hydroxyl group increases acidity and antioxidant capacity, contrasting with the iodine’s role as a leaving group in synthetic chemistry.
    • Sesamol exhibits lower acute toxicity (LD₅₀ >2000 mg/kg in rats) compared to iodinated analogs .

1-(β-Hydroxyethylamino)-3,4-methylenedioxybenzene (Aminol)

  • Structure: β-Hydroxyethylamino group at position 1, methylenedioxy at 3,4.
  • Applications : Oxidative hair dye component; forms colored complexes via oxidation .
  • Key Differences: The amino group enables hydrogen bonding and redox activity, unlike the iodine’s role in nucleophilic displacement.

Comparative Analysis Table

Property This compound 1-Iodo-3,5-dimethoxybenzene 1-Butyl-3,4-methylenedioxybenzene Sesamol
Substituents I, methylenedioxy I, 3,5-dimethoxy Butyl, methylenedioxy OH, methylenedioxy
Molecular Weight 248.02 g/mol 264.06 g/mol ~206.29 g/mol 138.12 g/mol
Key Reactivity Electrophilic substitution Moderate coupling efficiency Hydrophobic interactions Antioxidant activity
Applications Organic synthesis Intermediate in fine chemicals Larvicidal agent Cosmetic dye, antioxidant
Toxicity Irritant (H315/H318) Limited data Low acute toxicity Low systemic exposure

Biological Activity

1-Iodo-3,4-methylenedioxybenzene (IMDB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of IMDB, focusing on its mechanisms of action, cytotoxicity, and potential applications in drug development.

This compound is an iodinated derivative of methylenedioxybenzene, characterized by the presence of an iodine atom at the 1-position. The compound can be synthesized through iodination of 1,2-methylenedioxybenzene using iodine and silver sulfate in acetic acid, yielding good product yields . Its molecular formula is C7_7H5_5IO2_2, with a molecular weight of approximately 232.02 g/mol.

Inhibition of Protein Kinase CK1

One notable biological activity of IMDB is its role as a potent inhibitor of casein kinase 1 (CK1), a serine/threonine kinase involved in various cellular processes including cell cycle regulation and circadian rhythm. This inhibition can lead to significant effects on cellular signaling pathways, making IMDB a candidate for further investigation in cancer therapy.

Cytotoxicity Studies

Recent studies have demonstrated that IMDB exhibits cytotoxic activity against various cancer cell lines. For instance, it has shown significant cytotoxic effects against the HeLa cervical cancer cell line with an IC50_{50} value in the low micromolar range (approximately 2.36 µM for COX-1 and 2.73 µM for COX-2) . These findings suggest that IMDB may induce apoptosis or inhibit proliferation in cancer cells.

Comparative Biological Activity

The following table summarizes the biological activities of IMDB compared to other related compounds:

CompoundTarget EnzymeIC50_{50} (µM)Cytotoxicity (HeLa)Selectivity Ratio
This compound (IMDB)CK1Not specifiedLow micromolarNot specified
Compound 3bCOX-11.12219 µM0.862
Compound 4dCOX-23.34Higher than IMDBNot specified
KetoprofenCOX-1/COX-20.196Higher than IMDBNot specified

Study on Cyclooxygenase Inhibition

In a recent study evaluating various benzodioxole derivatives, IMDB was found to exhibit moderate inhibition against cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that while the compound has potential anti-inflammatory properties, its selectivity ratios were less favorable compared to established anti-inflammatory drugs like Ketoprofen .

Antennal Receptor Activity

Another intriguing aspect of IMDB's biological profile is its interaction with sensory receptor cells in insects. Research has shown that iodobenzene derivatives can affect the antennal benzoic acid receptor cells in silk moths (Bombyx mori), providing insights into how these compounds might influence biological membranes and sensory systems.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Structure-Activity Relationship (SAR) : Further studies are needed to explore how modifications to the IMDB structure can enhance its biological activity and selectivity.
  • Mechanistic Studies : Understanding the precise mechanisms through which IMDB exerts its effects on CK1 and other cellular pathways will be crucial for its development as a therapeutic agent.
  • In Vivo Studies : Conducting animal studies will help assess the efficacy and safety profile of IMDB before advancing to clinical trials.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Iodo-3,4-methylenedioxybenzene?

  • Methodological Answer : A one-pot synthesis involves diazotization of 3,4-(methylenedioxy)aniline with polymer-supported nitrite, followed by iodination using NaI in the presence of p-toluenesulfonic acid. Purification via flash column chromatography (5% ethyl acetate in petroleum ether) yields the product as a pale yellow oil (69% yield) . Alternative methods include copper-catalyzed trifluoromethylation or nitration reactions for functionalization .

Q. How is this compound characterized in academic research?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H NMR (CDCl3_3): δ 5.96 (s, CH2_2), 6.59 (d, J = 8.1 Hz), 7.12–7.14 (m, aromatic H). 13C^{13}C NMR: δ 82.3 (C-I), 101.5 (CH2_2), 110.6–148.8 (aromatic carbons) .
  • Mass Spectrometry : m/z 248 (M+^+) with fragmentation patterns confirming molecular structure .
  • IR Spectroscopy : Peaks corresponding to C-I (500–600 cm1^{-1}) and methylenedioxy groups (~940 cm1^{-1}) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer : Petroleum ether/ethyl acetate mixtures (e.g., 5% ethyl acetate) are effective for chromatography . Polar aprotic solvents (e.g., DMF) may enhance iodination efficiency in copper-catalyzed reactions .

Advanced Research Questions

Q. How can rhodium-catalyzed reductive carbonylation be optimized for converting this compound to aldehydes?

  • Methodological Answer : Using syngas (CO/H2_2) under Rh catalysis (e.g., Rh(acac)(CO)2_2), optimize pressure (10–30 bar) and temperature (80–120°C). Yields up to 92% are achievable, with heterocyclic substrates requiring longer reaction times (24–48 hrs) .

Q. How to resolve contradictions in reported reaction yields (e.g., 69% vs. 92%)?

  • Methodological Answer : Analyze variables:

  • Catalyst System : Rhodium vs. palladium catalysts impact turnover and selectivity .
  • Substrate Purity : Trace moisture or oxygen can deactivate catalysts; ensure anhydrous conditions .
  • Reaction Monitoring : Use TLC/GC-MS to identify intermediates and byproducts .

Q. What functionalization reactions are feasible for this compound?

  • Methodological Answer :

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups at the ortho position .
  • Trifluoromethylation : CuI/CF3_3SiMe3_3 under reflux yields trifluoromethyl derivatives .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable biaryl synthesis .

Q. What mechanistic insights exist for iodination via diazonium intermediates?

  • Methodological Answer : Diazotization of 3,4-(methylenedioxy)aniline generates a diazonium salt, which undergoes Sandmeyer-type iodination. Key steps include:

  • Diazonium Formation : HNO2_2 from NaNO2_2/p-TsOH.
  • Iodide Substitution : I^- replaces the diazo group, stabilized by electron-rich methylenedioxy substituents .

Q. How does this compound contribute to heterocyclic synthesis?

  • Methodological Answer : It serves as a precursor for benzoxazines and imidazothiadiazines. For example, reductive carbonylation yields aldehydes used in cyclocondensation reactions to form heterocycles (e.g., 65–73% yields for pyridine-derived aldehydes) .

Q. What stability considerations are critical for long-term storage?

  • Methodological Answer : Store in amber vials under inert gas (N2_2/Ar) at –20°C to prevent photodecomposition and iodine loss. Monitor for discoloration (indicator of degradation) .

Properties

IUPAC Name

5-iodo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMCBIXYIYQHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207491
Record name 1-Iodo-3,4-methylenedioxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5876-51-7
Record name 1-Iodo-3,4-methylenedioxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Iodo-3,4-methylenedioxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-3,4-methylenedioxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1,2-methylenedioxybenzene (24.4 g, 0.20M) in AcOH (30 ml) was added ICl (40 g, 0.250M) in AcOH (50 ml) at room temperature over 0.5 hour. The reaction mixture was stirred for an additional three hours, then poured into H2O and extracted twice with ether. The organic extracts were washed with NaHSO3, saturated NaHCO3, H2O, dried (MgSO4), and evaporated in vacuo. The product was distilled under vacuum at 70° C. to give 3,4-methylenedioxyiodobenzene as a pale orange liquid (28.1 g, 57% yield). NMR (CDCl3) δ 5.85 (s, 2H, O--CH2 --O), 6.50 (d, 1H, J=8 Hz, H6), 7.10 (m, 2H, J=8 Hz, J=2 Hz, H2 and H5); MS: 248 (M+).
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-1,2-(methylenedioxy)benzene (5.0 g, 25.0 mmol) in THF (40 mL) cooled to −78° C. was added n-butyllithium (24 mL, 1.6 M, 37.3 mmol) and the mixture kept at −78° C. for 45 min. A solution of I2 (12.6 g, 50 mmol) in THF (40 mL) was then added. After 45 min, the reaction was allowed to warm to room temperature and quenched with water. The THF was removed and the residue treated with EtOAc (400 mL) and saturated Na2S2O3 solution (100 mL). The organic layer was dried over MgSO4 and purified by CC (silica gel, hexanes:EtOAc 1:1) to yield 4-iodo-1,2-(methylenedioxy)benzene (4.6 g, 18.5 mmol) in 74% yield: 1H NMR (CDCl3) δ 7.14-7.11 (m, 2H, Ar) 6.58(d, 1H, Ar), 5.94(s, 2H, CH2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.6 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Iodo-3,4-methylenedioxybenzene
1-Iodo-3,4-methylenedioxybenzene
1-Iodo-3,4-methylenedioxybenzene
1-Iodo-3,4-methylenedioxybenzene
1-Iodo-3,4-methylenedioxybenzene
1-Iodo-3,4-methylenedioxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.